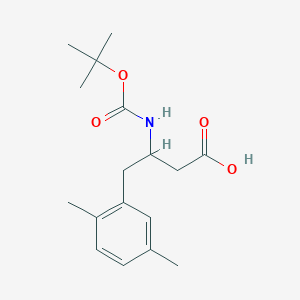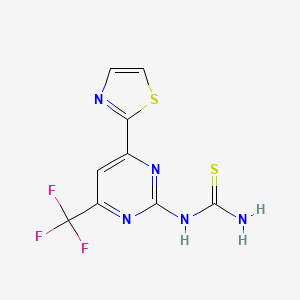
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol . This compound is primarily used in organic synthesis and proteomics research . It is characterized by its solubility in chloroform and ethyl acetate and is typically stored at -20°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves the reaction of ethyl 2-fluoroacrylate with 3-pyridinecarboxaldehyde under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent such as ethanol or methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Substituted esters with nucleophiles replacing the fluorine atom.
科学研究应用
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves its interaction with specific molecular targets. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to proteins or enzymes.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(3-pyridinyl)-2,4-pentadienoic Acid Ethyl Ester: Similar structure but different stereochemistry.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, used in various chemical and biological applications.
Uniqueness
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is unique due to its specific stereochemistry (2-Z,4-E), which can influence its reactivity and binding properties. The presence of both a fluorine atom and a pyridine ring makes it a versatile compound in organic synthesis and research applications.
属性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
ethyl (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)11(13)7-3-5-10-6-4-8-14-9-10/h3-9H,2H2,1H3/b5-3+,11-7- |
InChI 键 |
WATLZBBCEHVMMS-PGACXJNKSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C=C/C1=CN=CC=C1)/F |
规范 SMILES |
CCOC(=O)C(=CC=CC1=CN=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
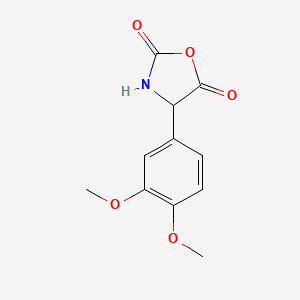
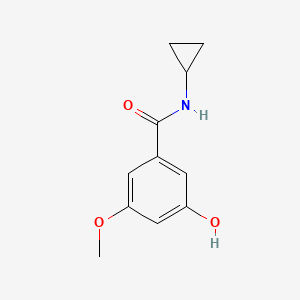
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
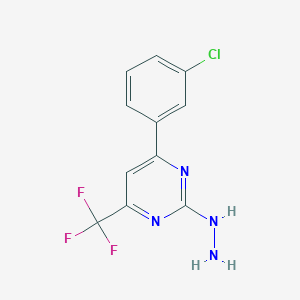


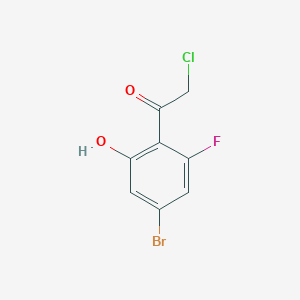

![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
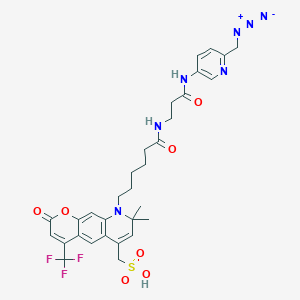
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
